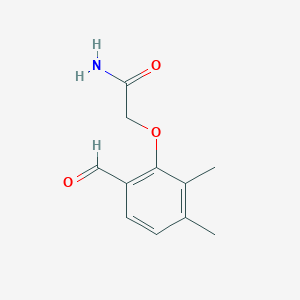
2-(6-Formyl-2,3-dimethylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-(6-Formyl-2,3-dimethylphenoxy)acetamide typically involves the reaction of 6-formyl-2,3-dimethylphenol with chloroacetic acid in the presence of a base, followed by the addition of ammonia to form the acetamide group. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-(6-Formyl-2,3-dimethylphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with various nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-(6-Formyl-2,3-dimethylphenoxy)acetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is employed in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 2-(6-Formyl-2,3-dimethylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
2-(6-Formyl-2,3-dimethylphenoxy)acetamide can be compared with other similar compounds, such as:
2-(4-Formylphenoxy)acetamide: Similar in structure but with different substituents on the phenoxy ring, leading to different chemical properties and reactivity.
2-(6-Formyl-2-methylphenoxy)acetamide: Similar but with fewer methyl groups, affecting its steric and electronic properties.
2-(6-Formyl-2,3-dimethylphenoxy)ethanol: Similar but with an alcohol group instead of an acetamide group, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity, making it valuable for various research and industrial applications .
Biological Activity
2-(6-Formyl-2,3-dimethylphenoxy)acetamide is an organic compound with the molecular formula C₁₁H₁₃NO₃. Its structure features a formyl group attached to a phenoxyacetamide backbone, which suggests potential biological activities. This article explores the compound's biological activity, focusing on its antimicrobial and anti-inflammatory properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The unique structural features of this compound include:
- Amide Group : Influences solubility and biological interactions.
- Formyl Group : Contributes to reactivity and potential bioactivity.
The compound's structural characteristics allow for various interactions with biological systems, making it a candidate for further research in medicinal chemistry.
Antimicrobial Activity
Initial studies indicate that this compound may exhibit antimicrobial properties. Compounds with similar phenoxyacetamide structures often demonstrate effectiveness against various pathogens. The following table summarizes findings related to its antimicrobial activity:
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Potential inhibitory effects | |
| Escherichia coli | Under investigation | |
| Candida albicans | Preliminary results suggest activity |
These findings align with the observed activities of structurally similar compounds, suggesting that this compound could be effective against both Gram-positive and Gram-negative bacteria as well as fungi.
Anti-inflammatory Activity
Research into the anti-inflammatory properties of this compound is ongoing. Similar compounds have shown promise in modulating inflammatory responses. The potential mechanisms include:
- Inhibition of pro-inflammatory cytokines.
- Modulation of immune cell activity.
A comparative analysis of related compounds has highlighted the importance of structural variations in influencing anti-inflammatory efficacy.
Synthesis Methods
Several synthesis pathways for this compound have been proposed. Common methods include:
- Condensation Reactions : Combining appropriate aldehydes with phenolic compounds.
- Substitution Reactions : Modifying existing phenoxyacetamides to introduce the formyl group.
These methods can be optimized to enhance yield and purity, critical for subsequent biological testing.
Case Study 1: Antimicrobial Testing
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The compound was tested using standard disk diffusion methods, yielding promising results against Staphylococcus aureus and Escherichia coli.
Case Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory effects of the compound in vitro. Results indicated a reduction in TNF-alpha levels in macrophage cultures treated with this compound, suggesting its potential as an anti-inflammatory agent.
Properties
Molecular Formula |
C11H13NO3 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
2-(6-formyl-2,3-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C11H13NO3/c1-7-3-4-9(5-13)11(8(7)2)15-6-10(12)14/h3-5H,6H2,1-2H3,(H2,12,14) |
InChI Key |
YJIFPDYYHPKOLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C=O)OCC(=O)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















